AMOZ-CH-acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H15N3O5 |

|---|---|

Molecular Weight |

257.24 g/mol |

IUPAC Name |

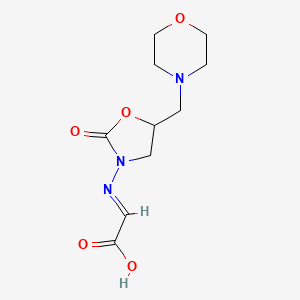

(2E)-2-[[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]imino]acetic acid |

InChI |

InChI=1S/C10H15N3O5/c14-9(15)5-11-13-7-8(18-10(13)16)6-12-1-3-17-4-2-12/h5,8H,1-4,6-7H2,(H,14,15)/b11-5+ |

InChI Key |

AYPYMYYPCJMDBT-VZUCSPMQSA-N |

Isomeric SMILES |

C1COCCN1CC2CN(C(=O)O2)/N=C/C(=O)O |

Canonical SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling AMOZ: A Technical Guide to its Chemical Identity, Metabolism, and Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMOZ, or 3-amino-5-(morpholinomethyl)-2-oxazolidinone, is a critical analyte in the field of food safety and veterinary drug residue analysis.[1][2][3] It is the primary tissue-bound metabolite of the nitrofuran antibiotic furaltadone. Due to the carcinogenic and mutagenic properties of nitrofuran antibiotics, their use in food-producing animals has been widely banned. The parent compound, furaltadone, is rapidly metabolized, making its detection in animal tissues challenging. Consequently, the stable and persistent nature of AMOZ serves as a crucial marker for the illegal use of furaltadone. This guide provides an in-depth overview of the chemical structure of AMOZ, its metabolic pathway from furaltadone, and detailed protocols for its detection.

Chemical Structure and Properties

AMOZ is a member of the oxazolidinone class of compounds, characterized by a 2-oxazolidinone ring substituted with a 3-amino group and a 5-(morpholinomethyl) group.

| Property | Value | Source |

| IUPAC Name | 3-amino-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one | |

| Molecular Formula | C₈H₁₅N₃O₃ | |

| Molecular Weight | 201.22 g/mol | |

| CAS Number | 43056-63-9 | |

| SMILES | C1COCCN1CC2CN(C(=O)O2)N | |

| InChI | InChI=1S/C8H15N3O3/c9-11-6-7(14-8(11)12)5-10-1-3-13-4-2-10/h7H,1-6,9H2 |

Solubility

| Solvent | Solubility | Source |

| DMF | 2 mg/mL | |

| DMSO | 2 mg/mL | |

| Ethanol | Insoluble | |

| PBS (pH 7.2) | 10 mg/mL |

Metabolic Pathway of Furaltadone to AMOZ

Furaltadone undergoes rapid in vivo metabolism, leading to the formation of the stable, tissue-bound metabolite AMOZ. This process is the basis for using AMOZ as a marker for furaltadone administration. The metabolic conversion involves the reduction of the nitro group of furaltadone and subsequent reactions.

Experimental Protocols for AMOZ Detection

The detection of AMOZ in biological matrices is primarily achieved through immunoassays (ELISA) and chromatographic methods (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used screening method for the detection of AMOZ due to its high throughput and sensitivity. The principle is based on a competitive immunoassay format.

This protocol is a composite based on commercially available ELISA kits.

-

Sample Preparation:

-

Weigh 1 g of homogenized tissue sample into a centrifuge tube.

-

Add 4 mL of deionized water, 0.5 mL of 1 M HCl, and 100 µL of a derivatizing agent (e.g., 2-nitrobenzaldehyde).

-

Incubate overnight at 37°C or for 3 hours at 50°C.

-

Neutralize the sample by adding 5 mL of 0.1 M K₂HPO₄ and 0.4 mL of 1 M NaOH.

-

Perform a liquid-liquid extraction with 5 mL of ethyl acetate.

-

Centrifuge and transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 50-60°C.

-

Reconstitute the residue in a sample dilution buffer.

-

-

ELISA Procedure:

-

Add 50 µL of standards and prepared samples to the appropriate wells of the antibody-coated microtiter plate.

-

Add 50 µL of HRP-conjugated AMOZ to each well (except blanks).

-

Incubate for 30-45 minutes at room temperature.

-

Wash the plate 3-5 times with a wash buffer.

-

Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes in the dark.

-

Stop the reaction by adding 100 µL of stop solution.

-

Measure the absorbance at 450 nm within 15 minutes.

-

| Parameter | Value | Source |

| Detection Limit | 0.1 ppb (muscle, liver, honey, milk, egg) | |

| 0.15 ppb (fish, shrimp) | ||

| Standard Curve Range | 0.05 - 4.05 ppb | |

| Cross-Reactivity (AOZ, AHD, SEM) | < 0.1% | |

| Sample Recovery Rate | 75-85% ± 15-25% |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive confirmatory method for the quantification of AMOZ.

This protocol is based on a published method for the analysis of AMOZ in dried meat powder.

-

Sample Preparation:

-

Homogenize the sample and spike with a deuterated internal standard (AMOZ-d5).

-

Perform acid hydrolysis followed by derivatization with 2-nitrobenzaldehyde to form NP-AMOZ.

-

Extract the derivatized analyte using ethyl acetate.

-

Evaporate the extract to dryness and reconstitute in the mobile phase.

-

Filter the final aliquot before injection.

-

-

LC-MS/MS Conditions:

-

LC Column: C18 column (e.g., 100mm x 2.1mm, 1.7µm).

-

Mobile Phase: Gradient elution with methanol and 2 mM ammonium formate.

-

Flow Rate: 0.30 mL/min.

-

Ionization Mode: Electrospray Ionization in positive mode (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

| Parameter | Value | Source |

| MRM Transitions (NP-AMOZ) | Precursor Ion: 335; Product Ions: 291, 127 | |

| MRM Transitions (NP-AMOZ-d5) | Precursor Ion: 340.1; Product Ion: 101.9 | |

| Limit of Quantification (LOQ) | 0.13 µg/Kg | |

| Calibration Range | 0.1 - 5.0 µg/Kg | |

| Mean Recoveries | 81% - 108% | |

| Intra-day Variation | 2.7% - 6.6% |

Conclusion

AMOZ is a key indicator of the illegal use of the nitrofuran antibiotic furaltadone in food production. Its chemical properties and metabolic stability make it a reliable target for residue analysis. The detailed ELISA and LC-MS/MS protocols provided in this guide offer robust methodologies for the screening and confirmation of AMOZ in various biological matrices. The presented quantitative data underscores the sensitivity and reliability of these analytical techniques, which are essential for ensuring food safety and regulatory compliance.

References

AMOZ as a Metabolite of Furaltadone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furaltadone, a nitrofuran antibiotic, has been prohibited for use in food-producing animals in numerous countries, including the European Union, the United States, and Australia, due to concerns over the carcinogenic properties of its metabolites.[1][2][3][4] The parent compound, furaltadone, is rapidly metabolized, making its detection in animal tissues impractical.[5] Consequently, regulatory monitoring focuses on the detection of its stable, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). This guide provides a comprehensive technical overview of AMOZ, including its metabolic formation, toxicological significance, and the analytical methodologies employed for its detection and quantification in various biological matrices. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for professionals in food safety, analytical chemistry, and drug development.

Introduction to Furaltadone and its Metabolite AMOZ

Furaltadone is a broad-spectrum synthetic antimicrobial agent belonging to the nitrofuran class. It was historically used in veterinary medicine to treat and prevent gastrointestinal infections in livestock and poultry. However, toxicological studies revealed that nitrofuran compounds and their metabolites pose a significant risk to human health, exhibiting carcinogenic and mutagenic effects. This led to a global ban on their use in animals intended for human consumption.

The monitoring of illegal furaltadone use relies on the detection of its major metabolite, AMOZ. Following administration, furaltadone undergoes rapid metabolism, and its residues become covalently bound to tissue proteins. AMOZ is a stable side-chain of these protein-bound adducts and can be chemically released from the tissue matrix for analysis. Its persistence in tissues makes it an effective marker for confirming the illicit use of furaltadone.

Chemical Information:

| Property | Value |

| IUPAC Name | 3-amino-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one |

| Synonyms | 3-Amino-5-morpholinomethyl-2-oxazolidinone, AMOZ |

| CAS Number | 43056-63-9 |

| Molecular Formula | C₈H₁₅N₃O₃ |

| Molecular Weight | 201.22 g/mol |

Metabolic Pathway of Furaltadone to AMOZ

The primary metabolic pathway of furaltadone involves the reduction of its 5-nitrofuran ring, leading to the formation of reactive intermediates that covalently bind to macromolecules such as proteins. The stable AMOZ side-chain remains bound to these proteins and can be liberated through acid hydrolysis for analytical purposes.

Toxicological Significance

The prohibition of furaltadone in food production is primarily due to the carcinogenic nature of its metabolites. Once ingested by humans through contaminated food products, the acidic environment of the stomach can release the bound metabolites, such as AMOZ. These liberated metabolites are considered a potential threat to human health. The toxicological profile of amatoxins, which also cause liver damage through protein synthesis inhibition, provides a parallel for understanding the potential cellular damage that can be initiated by reactive metabolites.

Analytical Methodologies for AMOZ Detection

The standard analytical approach for AMOZ involves its liberation from tissue proteins via acid hydrolysis, followed by derivatization and instrumental analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the confirmatory method of choice due to its high sensitivity and specificity. Immunoassays like ELISA are also employed for screening purposes.

Experimental Workflow for LC-MS/MS Analysis

The LC-MS/MS workflow for AMOZ detection typically includes sample homogenization, acid hydrolysis to release AMOZ, derivatization with 2-nitrobenzaldehyde (2-NBA) to form the more stable and chromophoric derivative NP-AMOZ, liquid-liquid extraction for purification, and finally, detection by LC-MS/MS.

References

In-Depth Technical Guide: 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) is a member of the oxazolidinone class of compounds.[1][2] It is widely recognized as the principal tissue-bound metabolite of the nitrofuran antibiotic, furaltadone.[3][4] The use of furaltadone in food-producing animals has been banned in many jurisdictions due to concerns about the potential carcinogenic and mutagenic effects of its residues.[5] Consequently, the detection of AMOZ in animal-derived food products serves as a key indicator of illegal furaltadone use. This technical guide provides a comprehensive overview of the fundamental properties of AMOZ, including its physicochemical characteristics, synthesis, mechanism of action, and the analytical methods for its detection.

Physicochemical Properties

A summary of the key physicochemical properties of 3-amino-5-morpholinomethyl-2-oxazolidinone is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 3-amino-5-(4-morpholinylmethyl)-2-oxazolidinone | |

| Synonyms | AMOZ, 3-Amino-5-(morpholinomethyl)oxazolidin-2-one | |

| CAS Number | 43056-63-9 | |

| Molecular Formula | C₈H₁₅N₃O₃ | |

| Molecular Weight | 201.22 g/mol | |

| Appearance | White to light yellow solid | |

| Melting Point | 119 - 121 °C | |

| Boiling Point | 315.8 °C at 760 mmHg (Predicted) | |

| Density | 1.281 g/cm³ | |

| Solubility | Soluble in DMSO. Slightly soluble in Chloroform and Methanol. | |

| InChI | InChI=1S/C8H15N3O3/c9-11-6-7(14-8(11)12)5-10-1-3-13-4-2-10/h7H,1-6,9H2 | |

| SMILES | C1COCCN1CC2CN(C(=O)O2)N |

Synthesis

Conceptual Synthetic Pathway

A potential synthetic pathway for AMOZ could involve the following key steps:

-

Epoxidation of an appropriate precursor: This would create the reactive epoxide ring necessary for the subsequent cyclization.

-

Ring-opening of the epoxide with morpholine: This step would introduce the morpholinomethyl side chain.

-

Formation of the oxazolidinone ring: This is typically achieved through a cyclization reaction, often involving a carbamate intermediate.

-

Introduction of the 3-amino group: This final step would yield the target molecule, AMOZ.

Due to the lack of a specific published protocol, researchers seeking to synthesize AMOZ would need to adapt and optimize general methods for oxazolidinone synthesis.

Mechanism of Action

As a member of the oxazolidinone class of antibiotics, the primary mechanism of action of 3-amino-5-morpholinomethyl-2-oxazolidinone is the inhibition of bacterial protein synthesis. This occurs at a very early stage of translation, specifically by preventing the formation of the initiation complex.

Oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (P-site). This binding interferes with the proper positioning of the initiator tRNA (fMet-tRNA), thereby blocking the formation of a functional 70S initiation complex. This unique mechanism of action means that there is generally no cross-resistance with other classes of protein synthesis inhibitors.

Visualized Signaling Pathway: Inhibition of Bacterial Protein Synthesis

Caption: Oxazolidinone (AMOZ) inhibits bacterial protein synthesis.

Biological Activity and Toxicity

The primary biological significance of AMOZ is as a stable metabolite of furaltadone. While furaltadone itself is rapidly metabolized, AMOZ can bind to tissue proteins, forming stable adducts that can persist for extended periods. The parent compound, furaltadone, has been shown to be a carcinogen, and it is presumed that AMOZ may contribute to tumor formation. However, there is a lack of conclusive data on the carcinogenicity of AMOZ itself.

Experimental Protocols

The detection of AMOZ is crucial for monitoring the illegal use of furaltadone in food production. The two primary analytical methods employed for this purpose are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Detection of AMOZ in Animal Tissue by ELISA

This protocol outlines a competitive ELISA for the detection of AMOZ. The method involves the derivatization of AMOZ to a nitrophenyl (NP) derivative for enhanced sensitivity.

Methodology:

-

Sample Preparation and Hydrolysis:

-

Homogenize 1 gram of animal tissue.

-

Add deionized water, hydrochloric acid, and a derivatization reagent (e.g., 2-nitrobenzaldehyde).

-

Incubate to allow for the release of protein-bound AMOZ and its derivatization to NP-AMOZ.

-

Neutralize the solution and perform a liquid-liquid extraction with ethyl acetate.

-

Evaporate the organic layer to dryness and reconstitute the residue in a buffer.

-

-

ELISA Procedure:

-

Add standards and prepared samples to the wells of an antibody-coated microtiter plate.

-

Add an AMOZ-enzyme conjugate (e.g., AMOZ-HRP).

-

Incubate to allow for competitive binding between the free NP-AMOZ from the sample/standard and the AMOZ-enzyme conjugate for the antibody binding sites.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution (e.g., TMB) and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of AMOZ in the sample.

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Quantify the AMOZ concentration by comparing the sample absorbance to a standard curve.

-

Detection of AMOZ in Animal Tissue by LC-MS/MS

This protocol provides a highly sensitive and specific method for the quantification of AMOZ.

Methodology:

-

Sample Preparation and Derivatization:

-

Spike the homogenized tissue sample with a deuterated internal standard (AMOZ-d5).

-

Perform an acid hydrolysis to release protein-bound AMOZ.

-

Derivatize the AMOZ with 2-nitrobenzaldehyde to form NP-AMOZ.

-

Perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample.

-

Evaporate the eluate and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous solution (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor the precursor to product ion transitions for both NP-AMOZ and the internal standard (NP-AMOZ-d5). Common transitions for NP-AMOZ are m/z 335 -> 291 and m/z 335 -> 127.

-

-

Quantification:

-

Generate a calibration curve using matrix-matched standards.

-

Calculate the concentration of AMOZ in the sample based on the peak area ratio of the analyte to the internal standard.

-

-

Visualized Experimental Workflow: Detection of AMOZ in Food Samples

Caption: Workflow for AMOZ detection in food.

Conclusion

3-amino-5-morpholinomethyl-2-oxazolidinone is a compound of significant interest in the fields of food safety and veterinary drug residue analysis. Its role as a stable metabolite of the banned antibiotic furaltadone makes its detection a critical component of regulatory monitoring programs. A thorough understanding of its physicochemical properties, mechanism of action, and the analytical methods for its detection is essential for researchers, scientists, and professionals involved in drug development and food safety. This technical guide provides a foundational understanding of these core aspects of AMOZ. Further research into the specific toxicological profile of AMOZ would be beneficial for a more complete risk assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Synthesis of furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidone (AMOZ) and novel haptens for the development of a sensitive enzyme-linked immunosorbent assay (ELISA) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Carcinogenic Properties and Tissue Binding of 3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the carcinogenic properties and tissue binding characteristics of 3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a principal metabolite of the nitrofuran antibiotic furaltadone. Due to the ban of furaltadone in food-producing animals, AMOZ has become a critical marker for detecting its illegal use. This document synthesizes available scientific data on its carcinogenicity, mechanisms of genotoxicity, and the specifics of its covalent binding to tissue proteins. Detailed experimental protocols for the detection and quantification of AMOZ in biological matrices are also provided, along with visualizations of key metabolic and analytical pathways to aid in research and regulatory understanding.

Introduction

3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) is a primary, tissue-bound metabolite of the synthetic nitrofuran antibiotic, furaltadone.[1] Furaltadone was previously employed in veterinary medicine to treat bacterial and protozoan infections in livestock and aquaculture.[2] However, growing concerns over the carcinogenic and mutagenic potential of nitrofuran compounds and their metabolites led to a prohibition of their use in food-producing animals in many regions, including the European Union.[3][4]

The parent compound, furaltadone, is rapidly metabolized within the body, making its direct detection in animal tissues challenging.[5] In contrast, its metabolite, AMOZ, forms stable, covalent bonds with tissue proteins, leading to its persistence for several weeks. This characteristic makes AMOZ a reliable marker for the illegal administration of furaltadone. Consequently, sensitive and specific analytical methods for the detection of AMOZ are crucial for food safety and regulatory enforcement. This guide provides an in-depth examination of the carcinogenic properties and tissue binding of AMOZ, intended for a scientific audience engaged in toxicology, drug metabolism, and food safety research.

Carcinogenic and Genotoxic Properties

The carcinogenicity of AMOZ is primarily inferred from studies on its parent compound, furaltadone, and the broader class of nitrofuran antibiotics. Long-term animal studies have demonstrated that furaltadone and other nitrofurans possess carcinogenic and mutagenic properties.

Genotoxicity and Mutagenicity

The genotoxic effects of nitrofurans are attributed to the metabolic reduction of the 5-nitro group on the furan ring, a process that generates reactive intermediates capable of damaging DNA. This metabolic activation is a key step in their mechanism of toxicity. Studies on nitrofurantoin, a related nitrofuran, have indicated that the nitrofuran structure is crucial for its genotoxic effects, which can involve the induction of oxidative DNA damage. Specifically, an increase in 8-hydroxydeoxyguanosine (8-OHdG) levels, a marker of oxidative DNA damage, has been observed in the kidneys of rats treated with nitrofurantoin. While direct in vivo genotoxicity and carcinogenicity data for AMOZ are not available, its structural relationship to other carcinogenic nitrofuran metabolites suggests a similar potential for DNA damage.

The mutagenic activity of several nitrofuran drugs has been confirmed in bacterial systems, such as the Ames test using Salmonella typhimurium and Escherichia coli strains. These studies suggest that nitrofurans can induce single base substitutions in DNA.

Hypothesized Signaling Pathway for Genotoxicity

Based on the known mechanisms of nitrofuran toxicity, a plausible signaling pathway for AMOZ-induced genotoxicity involves its metabolic activation to a reactive species that can directly adduct DNA or generate reactive oxygen species (ROS), leading to oxidative DNA damage. This damage can trigger cellular DNA damage response (DDR) pathways, which, if overwhelmed or faulty, can lead to mutations and contribute to the initiation of carcinogenesis.

Hypothesized genotoxicity pathway of AMOZ.

Tissue Binding of AMOZ

A defining characteristic of AMOZ is its ability to form persistent, covalent bonds with macromolecules in tissues, primarily proteins. This property is central to its toxicological profile and its utility as a biomarker.

Mechanism of Covalent Binding

The formation of AMOZ-protein adducts is a consequence of the metabolic activation of furaltadone. The parent drug is metabolized to a reactive intermediate which then binds to proteins. The stable AMOZ molecule is released from these protein adducts upon acid hydrolysis, which is a key step in its analytical detection. The persistence of these adducts means that AMOZ can be detected in tissues long after the parent drug has been cleared from the body.

Metabolism and tissue binding of AMOZ.

Quantitative Data on Tissue Distribution

Studies in poultry have provided quantitative data on the distribution of AMOZ in various edible tissues. Following the administration of furaltadone-medicated feed, AMOZ residues have been detected in muscle, liver, and gizzard. For instance, after a 3-week withdrawal period from a diet containing 132 mg/kg furaltadone, AMOZ concentrations were found to be 270 µg/kg in meat, 80 µg/kg in liver, and 331 µg/kg in gizzard. The European Union has established a minimum required performance limit (MRPL) for AMOZ in food commodities at 0.5 µg/kg.

| Tissue | Animal Model | Furaltadone Dose in Feed | Withdrawal Period | AMOZ Concentration (µg/kg) | Reference |

| Meat | Chicken | 132 mg/kg | 3 weeks | 270 | |

| Liver | Chicken | 132 mg/kg | 3 weeks | 80 | |

| Gizzard | Chicken | 132 mg/kg | 3 weeks | 331 |

Experimental Protocols

The detection and quantification of AMOZ in tissues require specific and sensitive analytical methods due to its covalent binding and the low regulatory limits.

Workflow for AMOZ Detection in Tissues

The standard workflow for AMOZ analysis involves homogenization of the tissue sample, followed by acid hydrolysis to release the protein-bound AMOZ. The released AMOZ is then derivatized, typically with 2-nitrobenzaldehyde (2-NBA), to form a more stable and readily detectable derivative, NP-AMOZ. This derivative is then extracted and analyzed using chromatographic or immunochemical methods.

Workflow for AMOZ detection in tissues.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the confirmatory analysis of AMOZ.

-

Sample Preparation: Homogenized tissue is subjected to acid hydrolysis (e.g., with 1 M HCl) and derivatized with 2-nitrobenzaldehyde. The resulting NP-AMOZ is then extracted, commonly using liquid-liquid extraction with a solvent like ethyl acetate, followed by evaporation and reconstitution in the mobile phase.

-

Chromatographic Separation: A C18 reversed-phase column is typically used for separation, with a gradient elution employing a mobile phase consisting of an aqueous component (e.g., 2 mM ammonium formate) and an organic component (e.g., methanol).

-

Mass Spectrometric Detection: Detection is performed using an electrospray ionization (ESI) source in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification and confirmation, with specific precursor-to-product ion transitions for NP-AMOZ. A deuterated internal standard (e.g., NP-AMOZ-d5) is often used for accurate quantification.

| Parameter | Typical Value/Condition |

| LC Column | C18 (e.g., BEH C18, 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | A: 2 mM Ammonium Formate in Water; B: Methanol (gradient) |

| Ionization Mode | ESI Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions (NP-AMOZ) | e.g., 335 > 291 (quantification), 335 > 127 (confirmation) |

| Internal Standard | NP-AMOZ-d5 (e.g., MRM transition 340.1 > 101.9) |

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used screening method for AMOZ due to its high throughput and cost-effectiveness.

-

Principle: A competitive ELISA format is typically used. Microtiter plates are coated with an antibody specific for NP-AMOZ. The sample extract (containing NP-AMOZ) and an enzyme-conjugated NP-AMOZ are added to the wells. They compete for binding to the antibody. After washing, a substrate is added, and the color development is inversely proportional to the concentration of AMOZ in the sample.

-

Performance: Commercially available ELISA kits can achieve limits of detection (LOD) as low as 0.1 ppb (µg/kg) in various tissues. The assay results are typically compared to a standard curve to determine the concentration of AMOZ.

Conclusion

3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) is a significant compound in the fields of food safety and toxicology. Its carcinogenic potential, inferred from the broader class of nitrofurans and its parent compound furaltadone, is linked to the metabolic activation of the nitrofuran moiety, leading to genotoxicity. The covalent binding of AMOZ to tissue proteins results in its persistence, making it an effective and reliable marker for the illicit use of furaltadone in food-producing animals. The well-established analytical workflows, particularly LC-MS/MS, provide robust methods for its detection and quantification at regulatory levels. Further research is warranted to elucidate the specific carcinogenic mechanisms and dose-response relationships of AMOZ itself, as well as to identify the specific protein targets of its covalent binding, which would provide a more complete understanding of its toxicological profile.

References

- 1. Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. food.r-biopharm.com [food.r-biopharm.com]

- 4. Furaltadone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

role of AMOZ in antibiotic residue monitoring

An In-depth Technical Guide on the Core Role of AMOZ in Antibiotic Residue Monitoring

Introduction

Nitrofurans are a class of synthetic, broad-spectrum antibiotics that have been historically used in veterinary medicine to treat and prevent diseases and as growth promoters in food-producing animals.[1] However, due to concerns over the carcinogenic and mutagenic characteristics of the parent compounds and their metabolites, the use of nitrofurans in food animal production has been banned in many regions, including the European Union and the United States.[1][2][3]

Effective monitoring and enforcement of this ban are complicated by the rapid in vivo metabolism of the parent nitrofuran drugs. Following administration, these compounds have a very short half-life, making their direct detection unreliable for monitoring purposes.[1] Instead, regulatory focus has shifted to the detection of their metabolites, which covalently bind to tissue proteins and remain stable for extended periods, serving as crucial marker residues. This guide focuses on 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), the principal tissue-bound metabolite of the nitrofuran drug furaltadone. We will explore the pivotal role of AMOZ in regulatory monitoring, detail the analytical methodologies for its detection, and provide comprehensive experimental protocols for researchers and drug development professionals.

The Role of AMOZ as a Marker Residue

The rationale for using AMOZ as a marker for the illegal use of furaltadone is based on several key factors:

-

Metabolic Fate: Furaltadone is rapidly metabolized in animals, and the parent compound is quickly cleared from the system. A significant portion of the drug is converted into its metabolite, AMOZ.

-

Tissue Binding: AMOZ covalently binds to macromolecules, primarily proteins, within animal tissues. This creates a stable, tissue-bound residue that is not easily eliminated from the body.

-

Persistence: Unlike the parent drug, tissue-bound AMOZ residues are highly persistent and can be detected in edible tissues for weeks or even months after the withdrawal of furaltadone. This extended detection window makes AMOZ a far more reliable indicator of illegal use than furaltadone itself.

-

Specificity: AMOZ is a unique metabolite of furaltadone, meaning its presence in animal-derived food products is direct evidence of the administration of the banned substance.

This relationship makes the detection of AMOZ the cornerstone of regulatory programs designed to enforce the ban on furaltadone.

Regulatory Framework

Global food safety authorities have adopted a zero-tolerance policy for nitrofuran residues. To harmonize the enforcement of this ban, the European Union established a "Reference Point for Action" (RPA), previously known as the Minimum Required Performance Limit (MRPL). This is not a safe limit but rather an analytical performance standard for laboratories to ensure that methods are sensitive enough to effectively control the illegal use of these substances.

| Metabolite (Marker) | Parent Nitrofuran | EU Reference Point for Action (RPA) | Reference |

| AMOZ | Furaltadone | 0.5 µg/kg | |

| AOZ | Furazolidone | 0.5 µg/kg | |

| AHD | Nitrofurantoin | 0.5 µg/kg | |

| SEM | Nitrofurazone | 0.5 µg/kg |

Analytical Methodologies

A variety of analytical techniques have been developed for the detection of AMOZ residues. These methods can be broadly categorized into screening and confirmatory methods.

-

Screening Methods: Enzyme-Linked Immunosorbent Assays (ELISA) are widely used for rapid screening of a large number of samples. They are cost-effective and provide quantitative or semi-quantitative results. However, positive results from ELISA screening typically require confirmation by a more definitive method.

-

Confirmatory Methods: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the "gold standard" for the confirmation and quantification of AMOZ. Its high sensitivity and specificity allow for unambiguous identification and accurate measurement of the analyte at and below the established RPA.

Data Presentation: Performance of Analytical Methods

The performance of these methods is critical for regulatory compliance. The tables below summarize key validation parameters for both ELISA and LC-MS/MS.

Table 1: Performance Characteristics of LC-MS/MS Methods for AMOZ Detection

| Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Mean Recovery (%) | Reference |

| Dried Meat Powder | - | 0.13 µg/kg | 81 - 108% | |

| Aquatic Products | 0.5 µg/kg | 1.5 µg/kg | 88 - 112% | |

| Catfish | 0.009 µg/kg | - | - |

Table 2: Performance Characteristics of ELISA Methods for AMOZ Detection

| Matrix | Limit of Detection (LOD) | Calibration Range | Reference |

| Shrimp | ~0.03 µg/kg | - | |

| Honey | - | 0.08 - 2.5 µg/kg | |

| Milk, Honey, Egg, Tissue, Fish | 0.1 µg/kg | - |

Experimental Protocols

Accurate detection of AMOZ requires a meticulous multi-step analytical procedure. The following protocol details a typical confirmatory method using LC-MS/MS, synthesized from established methodologies.

Protocol 1: LC-MS/MS Analysis of AMOZ in Animal Tissue (e.g., Meat, Fish)

1. Sample Preparation and Homogenization a. Weigh approximately 1-2 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube. b. To fortify samples for calibration curves or quality control, spike with known concentrations of AMOZ standard solution at this stage. For the blank and real samples, add an equivalent volume of methanol. c. Add an appropriate amount of a deuterated internal standard (e.g., AMOZ-d5) to all samples to correct for matrix effects and procedural losses.

2. Acid Hydrolysis and Derivatization a. Add 5-10 mL of 0.125 M hydrochloric acid (HCl) to the tube. b. Add 200-400 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in methanol. The 2-NBA is the derivatizing agent. c. Vortex the mixture for 1 minute to ensure thorough mixing. d. Incubate the samples in a water bath or incubator at 37°C for 16 hours (overnight) or at 50-60°C for 3 hours. This step simultaneously cleaves the protein-bound AMOZ (hydrolysis) and converts the released AMOZ to its nitrophenyl (NP) derivative, NP-AMOZ, which is more stable and has better chromatographic properties. e. After incubation, cool the tubes to room temperature.

3. Liquid-Liquid Extraction (LLE) and Cleanup a. Adjust the pH of the solution to 7.0-7.5 by adding 1 M potassium hydroxide (KOH) or another suitable base. b. Add 5 mL of ethyl acetate, cap the tube, and vortex vigorously for 5-10 minutes. c. Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers. d. Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. e. Repeat the extraction (steps 3b-3d) with another 5 mL of ethyl acetate and combine the organic extracts. f. Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40-50°C.

4. Reconstitution a. Reconstitute the dried residue in 1 mL of a suitable solvent mixture (e.g., 50:50 methanol/water or the initial mobile phase). b. Vortex briefly to dissolve the residue. c. Filter the solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Instrumental Analysis a. Chromatographic System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system. b. Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 100mm x 2.1mm, 1.7µm) is commonly used. c. Mobile Phase: Gradient elution is typically employed using a combination of an aqueous solvent (e.g., 2 mM ammonium formate in water) and an organic solvent (e.g., methanol or acetonitrile). d. Mass Spectrometer: A triple quadrupole mass spectrometer (TQ-MS) connected to the LC system via an electrospray ionization (ESI) source, operated in positive ion mode. e. Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. At least two precursor-to-product ion transitions should be monitored for the derivatized analyte (NP-AMOZ) and one for the internal standard to ensure confident identification and quantification.

Conclusion

The detection of the metabolite AMOZ is a critical and indispensable tool for monitoring the illegal use of the banned nitrofuran antibiotic, furaltadone, in global food production. Its stability and persistence in animal tissues make it a superior marker compared to the rapidly metabolized parent drug. The harmonization of analytical performance standards, such as the EU's Reference Point for Action, ensures that laboratories can effectively detect residues at levels that protect consumer health.

Confirmatory analysis by LC-MS/MS, supported by robust and validated sample preparation protocols involving hydrolysis and derivatization, provides the necessary sensitivity and specificity for regulatory enforcement. Continued vigilance and the application of these advanced analytical strategies are paramount to safeguarding the food supply chain from prohibited veterinary drug residues. This guide provides the foundational technical information required for professionals in the field to develop, validate, and implement reliable methods for AMOZ monitoring.

References

An In-depth Technical Guide to the Marker Residue AMOZ in Animal-Derived Foods

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrofuran antibiotics, such as furaltadone, have been banned for use in food-producing animals in many jurisdictions, including the European Union, due to significant public health concerns related to their carcinogenic and genotoxic properties.[1][2][3] However, their low cost and effectiveness mean illegal use remains a global issue. Parent nitrofuran drugs are metabolized so rapidly that they are undetectable in edible tissues shortly after administration. This necessitates a monitoring strategy focused on their stable, tissue-bound metabolites. This guide provides a comprehensive technical overview of 3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ), the specific and persistent marker residue for the illicit use of the nitrofuran antibiotic furaltadone in animal-derived foods.[2][4] We will explore its toxicology, metabolism, the regulatory framework governing its presence, and the definitive analytical methods for its detection and quantification.

Toxicological Profile of Nitrofuran Residues

The prohibition of nitrofurans in food animal production stems from extensive toxicological evidence. Both the parent compounds and their metabolites are considered genotoxic and carcinogenic. While the parent drug, furaltadone, is known to be a bacterial and mammalian cell mutagen in vitro, its corresponding marker metabolite AMOZ has been found to be non-genotoxic in in vitro assays. However, a comprehensive in vivo genotoxicity and carcinogenicity profile for AMOZ is not fully established, leading regulatory bodies to adopt a precautionary approach.

Given the potential for harmful residues to persist in the food chain, a zero-tolerance policy is enforced. Instead of establishing a traditional Maximum Residue Limit (MRL), which is based on an acceptable daily intake, authorities have set "Reference Points for Action" (RPA), formerly known as Minimum Required Performance Limits (MRPL). The presence of AMOZ at or above this level indicates illegal use and renders the food product non-compliant.

Metabolism and Formation of the AMOZ Marker Residue

The analytical challenge of monitoring nitrofuran use is overcome by targeting their unique metabolic fate.

-

Rapid Metabolism: Following administration to an animal, the parent drug furaltadone has an extremely short half-life and is rapidly metabolized.

-

Covalent Binding: During metabolism, reactive intermediates are formed, which then covalently bind to macromolecules in the animal's tissues, primarily proteins. This creates stable, tissue-bound residues.

-

Persistence: The resulting AMOZ-protein adducts are highly stable and can persist in edible tissues, such as muscle and liver, for several weeks after the withdrawal of the drug. This persistence makes AMOZ an ideal marker for detecting the historical, illegal use of furaltadone.

The analytical process involves a crucial acid hydrolysis step to cleave the covalent bonds and release the AMOZ molecule for subsequent detection.

Regulatory Framework

The use of furaltadone in food-producing animals is strictly prohibited in the European Union and many other countries. The regulatory control is not based on the parent drug but on the detection of its marker residues.

| Regulation / Standard | Substance Group | Marker Residue | Reference Point for Action (RPA) | Food Matrix |

| Commission Regulation (EU) 2019/1871 | Nitrofurans | AMOZ (for Furaltadone) | 0.5 µg/kg (0.5 ppb) | Food of animal origin |

Table 1: Key Regulatory Limit for AMOZ in the European Union.

The RPA is a performance standard for analytical laboratories, indicating the minimum concentration of AMOZ that must be reliably detected and confirmed. Any confirmed finding at or above this concentration triggers regulatory action, including product seizure and investigation into the source of contamination.

Analytical Methodologies

The confirmatory analysis of AMOZ residues is exclusively performed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), renowned for its high sensitivity and specificity.

Detailed Experimental Protocol (LC-MS/MS)

The following protocol is a representative example for the determination of AMOZ in animal tissue.

-

Sample Preparation & Hydrolysis:

-

Weigh approximately 2.0 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.

-

Spike with an appropriate amount of deuterated internal standard (e.g., AMOZ-d5).

-

Add 10 mL of 0.125 M hydrochloric acid (HCl).

-

Add 400 µL of a 50 mM 2-nitrobenzaldehyde (2-NBA) solution in methanol.

-

Vortex thoroughly for 1 minute to mix.

-

Incubate the mixture overnight (approx. 16 hours) in a water bath or incubator at 37°C. This step simultaneously releases the bound AMOZ and derivatizes it to NP-AMOZ.

-

-

Extraction:

-

Cool the sample to room temperature.

-

Neutralize the sample by adding an appropriate base (e.g., K2HPO4 buffer) to adjust the pH to ~7.

-

Add 15 mL of ethyl acetate, cap the tube, and vortex vigorously for 10 minutes.

-

Centrifuge at 6000 rpm for 10 minutes to separate the layers.

-

-

Clean-up and Reconstitution:

-

Carefully transfer the upper ethyl acetate layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dry residue in 1 mL of a hexane and methanol/water mixture.

-

Filter the final extract through a 0.2 µm syringe filter into an autosampler vial.

-

-

LC-MS/MS Conditions:

-

LC System: UPLC/HPLC system.

-

Column: C18 reversed-phase column (e.g., 100mm x 2.1mm, 1.7µm).

-

Mobile Phase A: 2 mM Ammonium Formate in water.

-

Mobile Phase B: Methanol.

-

Flow Rate: 0.30 mL/min.

-

Injection Volume: 10 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM). Typical transitions for the NP-AMOZ derivative are m/z 335 -> 291 (quantifier) and 335 -> 127 (qualifier).

-

Method Performance Characteristics

The LC-MS/MS methodology provides excellent performance, meeting the stringent requirements of the regulatory bodies.

| Parameter | Typical Value | Source |

| Limit of Detection (LOD) | 0.04 - 0.1 µg/kg | |

| Limit of Quantification (LOQ) | 0.13 - 0.3 µg/kg | |

| Recovery | 81% - 108% | |

| Intra-day Variation (RSD) | 2.7% - 9.0% |

Table 2: Summary of typical performance data for LC-MS/MS analysis of AMOZ.

Prevalence of AMOZ in Animal-Derived Foods

Global monitoring programs frequently report the detection of nitrofuran residues, including AMOZ. These findings highlight the continued illegal use of these banned substances. Poultry meat and aquaculture products are among the most frequently implicated commodities.

| Food Matrix | Region/Country | Study Period | Prevalence / Findings | Source |

| Poultry Meat (Broilers, Turkeys) | Portugal | 2002 | 78 of 226 samples (34.5%) were non-compliant for AMOZ. | |

| Shrimp | Bangladesh | 2008-2010 | AMOZ was not detected in any of the 250 shrimp samples analyzed. | |

| Sea Cucumber Products | China | N/A | Total nitrofuran metabolites (including AMOZ) ranged from non-detectable to 64.6 ng/g. | |

| Fish and Honey | Armenia | N/A | Nitrofuran metabolites were found in 33.3% of fish and 44.4% of honey samples. |

Table 3: Reported prevalence and concentrations of AMOZ in various food commodities.

Conclusion

AMOZ is a critical and unambiguous marker residue for verifying the illegal use of the nitrofuran antibiotic furaltadone in food animal production. Due to the established toxicological risks of the parent compound, its presence in food is strictly regulated with a zero-tolerance approach, enforced via a Reference Point for Action. The analytical methodology, centered on acid hydrolysis, derivatization, and LC-MS/MS detection, is robust, sensitive, and fit for purpose. Continuous monitoring of AMOZ in susceptible food matrices like poultry and seafood is essential for safeguarding public health and ensuring the integrity of the global food supply chain. This guide provides the foundational technical knowledge for professionals engaged in food safety, regulatory science, and drug residue analysis.

References

An In-depth Technical Guide to Understanding the Covalent Binding of AMOZ to Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent binding of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) to proteins. It covers the toxicological context, mechanism of action, experimental protocols for characterization, and potential cellular consequences.

Introduction: AMOZ in Context

3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) is the principal tissue-bound metabolite of the nitrofuran antibiotic, Furaltadone.[1][2][3][4] Due to evidence of carcinogenicity and mutagenicity of nitrofuran drugs, their use in food-producing animals is prohibited in many jurisdictions, including the European Union and the United States.[3] The parent compound, Furaltadone, is rapidly metabolized and has a short half-life in vivo. However, its reactive metabolites can covalently bind to cellular macromolecules, including proteins, forming stable adducts that persist for several weeks. Consequently, AMOZ is used as a stable marker residue to monitor the illegal use of Furaltadone in animal-derived food products. Understanding the covalent binding of its metabolites is crucial for toxicology, food safety, and regulatory science.

Mechanism of Covalent Binding

The covalent binding of AMOZ to proteins is not a direct reaction. Instead, it is the result of the metabolic activation of the parent drug, Furaltadone. The process can be described as follows:

-

Metabolic Activation : The nitro group on the furan ring of Furaltadone is enzymatically reduced, likely by nitroreductases present in host and microbial cells. This reduction leads to the formation of a series of highly reactive intermediates, such as nitroso, hydroxylamino, and ultimately, a nitrenium ion.

-

Electrophilic Attack : These electrophilic intermediates are highly reactive and readily attack nucleophilic residues on cellular proteins.

-

Adduct Formation : A covalent bond is formed between the drug metabolite and the protein. While the exact structure of the initial adduct is complex, the process results in the opening of the nitrofuran ring, leaving the oxazolidinone side-chain (AMOZ) covalently attached to the protein. The most common targets for such electrophilic attack are the sulfhydryl group of cysteine and the epsilon-amino group of lysine residues.

Quantitative Data on AMOZ Detection and Binding

The primary quantitative data available for AMOZ relates to its detection in tissues for regulatory purposes. More detailed biophysical characterization of the covalent binding is not extensively reported in the literature but can be inferred from standard covalent inhibitor studies.

Table 1: Regulatory and Analytical Data for AMOZ

| Parameter | Matrix | Method | Value | Reference |

| Limit of Determination | Fortified Pig Liver | HPLC-UV | 10 ng/g | |

| Limit of Determination | Fortified Pig Liver | LC-MS | 10 ng/g | |

| Minimum Required Performance Limit (MRPL) | Animal-derived food | LC-MS/MS | 0.5 µg/kg (as of 2022 in China) |

Table 2: Biophysical Parameters for Characterizing Covalent Binding (Hypothetical for AMOZ)

| Parameter | Description | Typical Method(s) |

| k_obs | Observed rate constant of binding | LC-MS, Fluorescence Spectroscopy |

| K_i | Inhibitor concentration at half-maximal inactivation rate | Enzyme Kinetics |

| k_inact | Maximum rate of inactivation | Enzyme Kinetics |

| Stoichiometry | Moles of AMOZ per mole of protein | Mass Spectrometry (Intact Mass) |

| Binding Site | Specific amino acid residue(s) modified | Mass Spectrometry (Peptide Mapping) |

| Occupancy | Percentage of target protein modified | Mass Spectrometry, Western Blot |

Experimental Protocols

The study of AMOZ-protein adducts involves two main goals: detection for regulatory purposes and in-depth characterization for mechanistic understanding.

This protocol is a standardized workflow for food safety monitoring.

-

Sample Homogenization : A known weight of animal tissue (e.g., muscle, liver) is homogenized in a buffer solution.

-

Acid Hydrolysis : The homogenate is subjected to mild acid hydrolysis (e.g., with HCl) at an elevated temperature. This step cleaves the covalent bond between the protein and the AMOZ side-chain, releasing AMOZ into the solution.

-

Derivatization : Since AMOZ lacks a strong chromophore for UV detection, it is derivatized. A common derivatizing agent is 2-nitrobenzaldehyde (NBA), which reacts with the primary amine of AMOZ to form NP-AMOZ, a stable, chromophoric product.

-

Extraction : The NP-AMOZ derivative is extracted from the aqueous matrix into an organic solvent (e.g., ethyl acetate) using liquid-liquid extraction.

-

Clean-up : The organic extract is washed and may be further purified using solid-phase extraction (SPE) to remove interfering matrix components.

-

Analysis : The final extract is evaporated to dryness, reconstituted in a suitable solvent, and analyzed by High-Performance Liquid Chromatography with UV detection (HPLC-UV) or, for higher sensitivity and confirmation, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This protocol outlines a research-oriented workflow to identify the specific protein targets of Furaltadone's reactive metabolites and characterize the binding.

-

In Vitro/In Vivo Labeling :

-

In Vitro : Incubate a protein of interest, cell lysate, or liver microsomes with Furaltadone. To trace the adducts, radiolabeled Furaltadone (e.g., with ¹⁴C) can be used.

-

In Vivo : Administer Furaltadone to a model organism. Tissues are then harvested for analysis.

-

-

Protein Separation : Separate the proteins from the labeled sample using 1D or 2D Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

-

Adduct Detection :

-

Radiolabeling : Use autoradiography or storage phosphor analysis to visualize the radioactive proteins that have been adducted.

-

Western Blot : Develop antibodies that specifically recognize the AMOZ-adducted protein structure for immunodetection.

-

-

Protein Identification (Mass Spectrometry - "Bottom-Up" Proteomics) :

-

Excise the protein bands/spots of interest from the gel.

-

Perform in-gel digestion using a protease like trypsin to generate peptides.

-

Analyze the resulting peptide mixture using LC-MS/MS.

-

Use proteomics database search software (e.g., Mascot, Sequest) to identify the protein from the tandem mass spectra of unmodified peptides.

-

-

Binding Site Mapping :

-

In the LC-MS/MS data, search for peptides with a mass shift corresponding to the mass of the AMOZ adduct.

-

Perform tandem mass spectrometry (MS/MS) on these modified peptides. The fragmentation pattern will reveal the specific amino acid residue that is covalently modified.

-

Specialized "open-mass" search algorithms can be used to find unknown adduct masses without prior knowledge.

-

-

Intact Protein Analysis ("Top-Down" Proteomics) :

-

Analyze the intact, undigested protein using high-resolution mass spectrometry.

-

The mass difference between the unmodified protein and the adducted protein can confirm the covalent modification and determine the stoichiometry of binding (i.e., the number of AMOZ molecules bound per protein molecule).

-

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to the covalent binding of AMOZ.

Caption: Workflow for identifying protein targets of AMOZ.

Caption: Hypothetical disruption of a kinase cascade by an AMOZ adduct.

Conclusion

The covalent binding of AMOZ to proteins is a critical aspect of the toxicology of its parent compound, Furaltadone. While AMOZ itself is not the reactive species, its presence as a stable, protein-bound adduct serves as a long-lived marker of exposure. The characterization of these adducts relies on a combination of analytical chemistry and modern proteomics techniques. For researchers in drug development, the study of Furaltadone and its metabolites provides a valuable case study in the mechanisms of bioactivation, the formation of reactive metabolites, and the long-term consequences of covalent protein modification. Further research to identify the specific protein targets of AMOZ could provide deeper insights into the mechanisms of nitrofuran toxicity and inform the safety assessment of new chemical entities.

References

- 1. Analysis of protein-bound metabolites of furazolidone and furaltadone in pig liver by high-performance liquid chromatography and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of AMOZ Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) is a critical marker residue for monitoring the illegal use of the nitrofuran antibiotic furaltadone in food-producing animals.[1] Due to the rapid metabolism of the parent drug, regulatory agencies rely on the detection of its stable, tissue-bound metabolite, AMOZ, to ensure food safety.[2] The availability of well-characterized AMOZ standards is paramount for the development and validation of sensitive and specific analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assays (ELISA), used in food safety and drug metabolism studies.[3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of AMOZ standards, including detailed experimental protocols and data presentation.

Furaltadone Metabolism and the Significance of AMOZ

Furaltadone, a broad-spectrum antibiotic, undergoes rapid and extensive metabolism in vivo. The parent compound is rarely detected in edible tissues after a short withdrawal period.[5] Instead, it forms covalent bonds with tissue proteins, resulting in persistent residues. The key metabolite that retains the core structural features of the parent drug is AMOZ. Mild acid hydrolysis can release AMOZ from these protein adducts, allowing for its detection and quantification as a marker for furaltadone abuse.

The metabolic pathway leading to the formation of AMOZ is a critical aspect of understanding its role as a marker residue.

Metabolic Pathway of Furaltadone to AMOZ.

Synthesis of AMOZ Standard

While the synthesis of AMOZ derivatives for immunoassay development is documented, a detailed, publicly available protocol for the synthesis of the AMOZ standard itself is not widespread. However, a plausible synthetic route can be inferred from established organic chemistry principles for the formation of oxazolidinone rings. A common strategy involves the reaction of an appropriate epoxide with a carbamate source, followed by the introduction of the amino group.

The following diagram illustrates a conceptual workflow for the synthesis of an AMOZ standard.

Conceptual Synthesis Workflow for AMOZ.

Experimental Protocol: Synthesis of AMOZ (Hypothetical)

This protocol is a generalized procedure based on common organic synthesis techniques for oxazolidinones and should be adapted and optimized under appropriate laboratory conditions.

Materials:

-

Epichlorohydrin

-

Morpholine

-

Urea

-

Hydrazine hydrate

-

Sodium hydroxide

-

Hydrochloric acid

-

Suitable organic solvents (e.g., ethanol, dichloromethane, ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Synthesis of 1-chloro-3-morpholinopropan-2-ol: Slowly add epichlorohydrin to a cooled solution of morpholine in a suitable solvent (e.g., ethanol). Stir the reaction mixture at room temperature until completion (monitored by TLC). Remove the solvent under reduced pressure.

-

Formation of the Oxazolidinone Ring: React the resulting amino alcohol with a carbamate source like urea at elevated temperature. Alternatively, a phosgene equivalent could be used under basic conditions. The reaction progress should be monitored by TLC.

-

Introduction of the Amino Group: The oxazolidinone intermediate is then reacted with a hydrazine source, such as hydrazine hydrate, to introduce the amino group at the N3 position of the oxazolidinone ring.

-

Purification: The crude AMOZ is purified using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of dichloromethane and methanol). Further purification can be achieved by recrystallization from a suitable solvent to yield the final AMOZ standard.

Characterization of AMOZ Standards

Thorough characterization of the synthesized AMOZ standard is essential to confirm its identity, purity, and suitability for use in analytical applications. A combination of spectroscopic and chromatographic techniques is employed.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₈H₁₅N₃O₃ |

| Molecular Weight | 201.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 115-120 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted shifts: δ 4.6-4.8 (m, 1H), 4.0-4.2 (t, 1H), 3.5-3.7 (m, 4H), 3.3-3.5 (dd, 1H), 2.3-2.6 (m, 6H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Predicted shifts: δ 158.0 (C=O), 72.0 (CH), 66.0 (CH₂), 59.0 (CH₂), 53.0 (CH₂), 48.0 (CH₂) |

Note: NMR chemical shifts are predicted and may vary based on solvent and experimental conditions.

Chromatographic and Mass Spectrometric Data

For regulatory monitoring, LC-MS/MS is the gold standard for the detection of AMOZ. The following table summarizes key parameters for its analysis.

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 202.1 |

| Product Ions (m/z) | 134.1, 100.1 |

| Typical Retention Time | Dependent on LC conditions |

The following diagram illustrates a typical analytical workflow for the characterization and quantification of AMOZ.

Analytical Workflow for AMOZ Characterization.

Experimental Protocol: LC-MS/MS Characterization

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient to achieve separation from matrix components

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: ESI Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Quantifier: 202.1 -> 134.1

-

Qualifier: 202.1 -> 100.1

-

-

Collision Energy: Optimized for the specific instrument

Conclusion

The synthesis and rigorous characterization of AMOZ standards are fundamental to the effective monitoring of furaltadone use in veterinary medicine and the protection of the food supply. This guide provides a foundational understanding of the synthesis process, detailed characterization methods, and the critical data parameters necessary for researchers, scientists, and drug development professionals. The availability of high-purity, well-characterized AMOZ standards will continue to be essential for the development of robust and reliable analytical methods to ensure global food safety.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. AMOZ - Traceable Reference Standard for Residue Analysis (CAS 43056-63-9) [witega.de]

- 4. Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo and in vitro pharmacokinetics and fate of furaltadone in meat- and milk-producing animals - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for AMOZ Detection by Competitive ELISA

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and widely used plate-based technique for detecting and quantifying a variety of analytes, including proteins, peptides, antibodies, and hormones.[1][] Among the different ELISA formats, the competitive ELISA (also known as an inhibition ELISA) is particularly well-suited for the detection of small molecules, or haptens, such as the hypothetical analyte AMOZ.[3][4] This is because small molecules cannot be bound by two antibodies simultaneously, a requirement for the common sandwich ELISA format.[4]

This application note provides a detailed protocol for the quantitative detection of AMOZ using a competitive ELISA. This assay is a valuable tool in various research and drug development applications, including pharmacokinetics, pharmacodynamics, and therapeutic drug monitoring.

Principle of the Competitive ELISA

The core principle of the competitive ELISA is the competition between the analyte of interest in the sample (unlabeled AMOZ) and a labeled AMOZ conjugate for a limited number of binding sites on a specific anti-AMOZ antibody that is pre-coated onto a microplate. The amount of labeled AMOZ conjugate that binds to the antibody is inversely proportional to the concentration of AMOZ in the sample. Therefore, a higher concentration of AMOZ in the sample will result in a weaker signal, and a lower concentration will produce a stronger signal. The concentration of AMOZ in unknown samples is determined by comparing the signal to a standard curve generated with known concentrations of AMOZ.

Visualization of the Assay Principle

The following diagram illustrates the principle of the competitive ELISA for AMOZ detection.

References

Application Notes & Protocols: Acid Hydrolysis for the Release of AMOZ from Tissue Samples

Audience: Researchers, scientists, and drug development professionals involved in veterinary drug residue analysis and food safety.

Introduction:

3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) is a key metabolite of the nitrofuran antibiotic, furaltadone. Due to concerns over the carcinogenicity of nitrofuran metabolites, the use of furaltadone in food-producing animals is banned in many countries. Regulatory monitoring requires sensitive methods to detect its residues in animal-derived food products. In tissues, AMOZ does not exist as a free molecule but is primarily found bound to macromolecules such as proteins. To accurately quantify total AMOZ residue, a hydrolysis step is essential to cleave these bonds and release the free AMOZ molecule for subsequent extraction and analysis.

Acid hydrolysis is a robust and widely used method for this purpose. The procedure involves heating the tissue homogenate in the presence of a strong acid, which breaks the covalent bonds (often Schiff bases formed between the metabolite and protein side chains) linking AMOZ to the tissue matrix. Following hydrolysis, the released AMOZ is extracted, purified, and quantified, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.[1]

This document provides a detailed protocol for the acid-catalyzed release of AMOZ from tissue samples, covering sample preparation, hydrolysis, extraction, and analysis, along with key performance data expected from method validation.

Experimental Protocols

Materials and Reagents

-

Tissue Samples: Muscle, liver, kidney, etc. (store at ≤ -20°C).

-

Standards: AMOZ analytical standard.

-

Acids: Hydrochloric acid (HCl), analytical grade.

-

Bases: Sodium hydroxide (NaOH) for neutralization.

-

Solvents (LC-MS grade):

-

Methanol

-

Acetonitrile

-

Ethyl acetate

-

Hexane

-

Water (e.g., Milli-Q or equivalent)

-

-

Reagents for Mobile Phase: Formic acid, Ammonium acetate (or as required by LC-MS method).

-

Equipment:

-

Tissue homogenizer (e.g., rotor-stator or bead beater).

-

Centrifuge capable of >4000 x g.

-

Thermostatic water bath or heating block.

-

pH meter.

-

Sample concentrator/evaporator (e.g., nitrogen evaporator).

-

Vortex mixer.

-

Analytical balance.

-

LC-MS/MS system.

-

General Workflow for AMOZ Release and Analysis

The overall procedure involves tissue homogenization, acid hydrolysis to release bound AMOZ, pH adjustment, liquid-liquid extraction to isolate AMOZ, and finally, analysis by LC-MS/MS.

Caption: General experimental workflow for AMOZ analysis.

Detailed Step-by-Step Protocol

3.1. Sample Preparation and Hydrolysis

-

Weigh 2.0 ± 0.1 g of minced, homogenized tissue into a 50 mL polypropylene centrifuge tube.

-

Add 8 mL of water and vortex for 30 seconds.

-

Add 1 mL of 1 M HCl to the sample to achieve a final concentration of approximately 0.1 M.

-

Vortex thoroughly for 1 minute to ensure complete mixing.

-

Incubate the sample in a water bath or heating block. Common hydrolysis conditions include heating at 90°C for 2 hours or incubating overnight (approx. 16 hours) at 37°C. The optimal time and temperature should be determined during method development.[2]

-

After incubation, cool the tubes to room temperature.

3.2. Extraction of Released AMOZ

-

Neutralize the hydrolysate by adding approximately 0.8-1.0 mL of 1 M NaOH. Adjust the pH to 7.5 ± 0.5 using a pH meter.

-

Add 10 mL of ethyl acetate to the tube.

-

Cap the tube and vortex vigorously for 2 minutes for liquid-liquid extraction.

-

Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction (steps 2-5) with another 10 mL of ethyl acetate and combine the organic extracts.

-

For samples with high lipid content (e.g., fatty tissue), a defatting step can be included by adding 5 mL of hexane, vortexing, and centrifuging. The hexane layer (top) is discarded, and the ethyl acetate layer is collected.

3.3. Sample Concentration and Analysis

-

Evaporate the combined organic extracts to dryness at 40°C under a gentle stream of nitrogen.

-

Reconstitute the dry residue in 1 mL of a suitable solvent (e.g., 10% Methanol in water or the initial LC mobile phase).

-

Vortex for 30 seconds to dissolve the residue.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

-

Analyze the sample using a validated LC-MS/MS method.

Conceptual Basis of Acid Hydrolysis

The underlying principle of the method is the acid-catalyzed cleavage of the bond between AMOZ and tissue proteins. This process converts the non-extractable, protein-bound AMOZ into its free, extractable form, which can then be quantified.

Caption: Release of bound AMOZ via acid hydrolysis.

Data Presentation

Effective method development requires optimizing hydrolysis conditions and validating the final protocol. The following tables present typical data structures used for these purposes.

Table 1: Example Data for Optimization of Hydrolysis Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Acid Concentration | 0.1 M HCl | 0.2 M HCl | 0.1 M HCl | 0.2 M HCl |

| Temperature (°C) | 37 | 37 | 90 | 90 |

| Time (hours) | 16 | 16 | 2 | 2 |

| Mean Recovery (%) | 85.2 | 88.1 | 92.5 | 91.8 |

| RSD (%) | 6.5 | 6.1 | 4.8 | 5.3 |

| Note: Data are illustrative. Optimal conditions must be determined experimentally. |

Table 2: Typical Method Validation Performance Characteristics

This table summarizes key validation parameters based on guidelines from the International Conference on Harmonization (ICH).[3]

| Parameter | Typical Acceptance Criteria | Example Result |

| Linearity (R²) | ≥ 0.99 | 0.998 |

| Limit of Detection (LOD) | S/N ≥ 3 | 0.1 ng/mL |

| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.3 ng/mL |

| Intra-day Precision (%RSD) | < 15% | 5.8% |

| Inter-day Precision (%RSD) | < 15% | 8.2% |

| Accuracy/Recovery (%) | 80 - 120% | 94.3% |

| Specificity | No interference at analyte retention time | Pass |

| Note: Acceptance criteria may vary based on regulatory agency requirements. |

References

- 1. caymanchem.com [caymanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AMOZ Analysis in Shrimp

Introduction

This document provides a detailed methodology for the determination of 5-methyl-morpholino-3-amino-2-oxazolidinone (AMOZ), a metabolite of the nitrofuran antibiotic furaltadone, in shrimp tissue. Nitrofurans are banned for use in food-producing animals in many countries due to concerns about the potential carcinogenic and mutagenic effects of their metabolites.[1][2] As the parent compounds are rapidly metabolized, residue monitoring is based on the detection of their tissue-bound metabolites.[2][3]

This protocol involves the release of AMOZ from tissue proteins through acid hydrolysis, followed by derivatization with 2-nitrobenzaldehyde (2-NBA). The resulting derivative (NPAMOZ) is then extracted and analyzed, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] This method is highly sensitive and suitable for regulatory monitoring.

Experimental Workflow

Caption: Experimental workflow for AMOZ analysis in shrimp.

Quantitative Data Summary

The following tables summarize the performance characteristics of AMOZ analysis in shrimp as reported in various studies.

Table 1: Recovery Rates of AMOZ in Shrimp

| Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) | Reference |

| 1.0 | 104.0 | 3.3 | |

| 1.0 | 100.3 | 6.9 | |

| 1.0 | 96.66 | - | |

| 1.0 | 101.9 | 3.91 | |

| 5.0 | 112.7 | 2.48 | |

| 10.0 | 94.0 | 1.34 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for AMOZ in Shrimp

| Parameter | Value (ng/g or µg/kg) | Reference |

| LOD | 0.062 ng/g | |

| LOQ | 0.25 ng/g | |

| LOQ | 0.01 µg/kg |

Table 3: Decision Limit (CCα) and Detection Capability (CCβ) for AMOZ in Shrimp

| Parameter | Value (ppb or µg/kg) | Reference |

| CCα | 0.12-0.23 ppb | |

| CCβ | 0.21-0.38 ppb | |

| CCα | 0.08–0.36 µg/kg | |

| CCβ | 0.12–0.61 µg/kg |

Detailed Experimental Protocol

This protocol is a synthesized procedure based on common practices for the analysis of AMOZ in shrimp.

Reagents and Materials

-

Shrimp sample: Homogenized edible tissue.

-

Hydrochloric acid (HCl): 0.125 M and concentrated.

-

2-Nitrobenzaldehyde (2-NBA): 50 mM in Methanol (MeOH). Prepare fresh.

-

Dipotassium hydrogen phosphate (K₂HPO₄): 0.1 M.

-

Sodium hydroxide (NaOH): 0.8 M and 0.125 M.

-

Ethyl Acetate (EtOAc): High purity, suitable for LC-MS.

-

Methanol (MeOH): High purity, suitable for LC-MS.

-

Formic acid: 0.1%.

-

Water: Deionized or HPLC grade.

-

Internal Standard: AMOZ-d5.

-

Centrifuge tubes: 50 mL and 15 mL.

-

Vortex mixer.

-

Water bath with shaker.

-

Centrifuge.

-

pH meter.

-

Evaporator (e.g., TurboVap).

-

Syringe filters: 2 µm.

-

Autosampler vials.

Sample Preparation

-

Homogenization: Homogenize the edible part of the shrimp. If using frozen shrimp, it can be ground with dry ice to a powder.

-

Weighing: Weigh 2.0 (± 0.1) g of the homogenized shrimp sample into a 50 mL centrifuge tube.

Acid Hydrolysis and Derivatization

-

Addition of Reagents: To the shrimp sample, add 10 mL of 0.125 M HCl and 400 µL of freshly prepared 50 mM 2-NBA in MeOH. If using an internal standard, add it at this stage.

-

Vortexing: Cap the tube and vortex-mix for 15 seconds.

-

Incubation: Place the samples in a shaking water bath at 37°C for 16 hours (overnight).

Neutralization and pH Adjustment

-

Cooling: Cool the samples to room temperature.

-